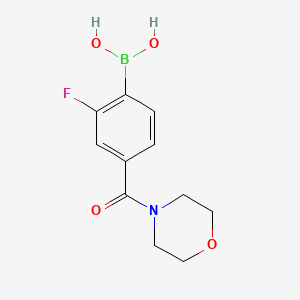

(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 2-fluoro-4-(morpholine-4-carbonyl)phenylboronic acid , reflects its substituents: a fluorine atom at the ortho position, a morpholine-4-carbonyl group at the para position relative to the boronic acid group, and a phenyl backbone. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1092500-69-0 | |

| Molecular Formula | C₁₁H₁₃BFNO₄ | |

| Molecular Weight | 253.03–253.04 g/mol | |

| SMILES Notation | O=C(C₁=CC=C(B(O)O)C(F)=C₁)N₂CCOCC₂ |

The boronic acid group (–B(OH)₂) enables covalent interactions with diols and amines, while the electron-withdrawing fluorine and morpholine groups modulate its Lewis acidity and reactivity.

Historical Development in Organoboron Chemistry

The synthesis and application of boronic acids have evolved significantly since the discovery of hydroboration by Herbert C. Brown in the 1950s. Early work focused on alkyl- and arylboronic acids like phenylboronic acid, which became staples in Suzuki-Miyaura coupling after its development in 1979.

The incorporation of morpholine and fluorine into boronic acid frameworks emerged in the 21st century, driven by demands for improved catalytic efficiency and bioactivity. For example:

- Morpholine derivatives enhance solubility and hydrogen-bonding capacity, critical for pharmaceutical applications.

- Fluorine substitution fine-tunes electronic properties and metabolic stability, as seen in protease inhibitors like bortezomib.

The synthesis of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid likely employs modern methods such as:

Position Within Boronic Acid Derivative Classifications

Boronic acids are classified by their organic substituents (alkyl, aryl, alkenyl) and functional groups. This compound falls into two subcategories:

A. Arylboronic Acids

Arylboronic acids, such as phenylboronic acid, are widely used in cross-coupling reactions due to their stability and reactivity. The fluorine and morpholine groups in this derivative introduce steric and electronic modifications:

B. Functionalized Boronic Acids

The compound’s structure aligns with "multifunctional" boronic acids designed for targeted applications:

| Feature | Role | Example |

|---|---|---|

| Fluorine substituent | Enhances metabolic stability | Anticancer agents |

| Morpholine moiety | Improves solubility | Catalysts for amidation |

Compared to simpler analogs like methylboronic acid (pKₐ ~10), the electron-withdrawing groups in this compound lower its pKₐ, facilitating boronate formation at physiological pH.

Properties

IUPAC Name |

[2-fluoro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-10-7-8(1-2-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOPQYLLXBKXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Boronation Approach

A common and effective method involves the lithiation of a fluoro-substituted aromatic intermediate followed by reaction with a borate ester to introduce the boronic acid functionality.

Lithiation:

The fluoro-substituted aromatic intermediate (e.g., 2-fluoro-4-(morpholine-4-carbonyl)phenyl derivative) is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (typically ≤ -55 °C) under nitrogen atmosphere to generate the aryllithium species.Boronation:

The aryllithium intermediate is then reacted with a trialkyl borate ester (e.g., triisopropyl borate) at low temperature to form the corresponding boronate ester intermediate.Hydrolysis:

The boronate ester is hydrolyzed under acidic or neutral aqueous conditions to yield the target boronic acid.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium, LDA, THF, ≤ -55 °C | 70-77 | 98-99 | Requires strict temperature control |

| Boronation | Triisopropyl borate, ≤ -55 °C | 70-77 | 98-99 | Inert atmosphere essential |

| Hydrolysis | Acidic aqueous work-up | - | - | Final product isolation |

This method is described in patent CN104478913A for similar fluoro-substituted boronic acids and is adaptable to the morpholine-carbonyl substituted phenyl system.

Amide Coupling Followed by Boronic Acid Installation

Another approach involves first synthesizing the morpholine-4-carbonyl-substituted fluoroaromatic amide and then introducing the boronic acid group via coupling with boronic acid derivatives or their protected esters.

- Coupling of 4-fluoroaniline or its derivatives with morpholine-4-carbonyl chloride or activated morpholine-4-carboxylic acid using coupling reagents such as EEDQ or carbodiimides.

- Subsequent functionalization of the aromatic ring with boronic acid through lithiation and boronation or via cross-coupling reactions like Suzuki-Miyaura coupling if a halogenated intermediate is available.

This method is supported by synthetic strategies used in related boronic acid-containing nicotinamide derivatives, where amide formation precedes boronic acid installation.

Alternative Synthetic Routes

S-alkylation and protection/deprotection strategies: Some synthetic routes protect the boronic acid as a boronate ester (e.g., neopentyl glycol boronate ester) during intermediate steps to improve stability and facilitate purification. The protected intermediate is deprotected in the final step to yield the free boronic acid.

Phase transfer catalysis and base-mediated reactions: Alkylation of thiol-containing intermediates with bromomethyl phenylboronic acid derivatives under phase transfer catalysis or basic conditions can afford intermediates that are further transformed into the target compound.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Purity Achieved |

|---|---|---|---|---|

| Lithiation + Boronation | High purity, direct boronic acid formation | Requires low temperature and inert atmosphere | 70-77% | 98-99% |

| Amide Coupling + Boronation | Modular, allows late-stage functionalization | Multi-step, requires coupling reagents | Moderate | High |

| Protected Boronate Ester Route | Improved intermediate stability | Additional protection/deprotection steps | Moderate | High |

Research Findings and Notes

- The lithiation-boronation method demands strict temperature control (≤ -55 °C) to avoid side reactions and ensure high yield and purity.

- Use of triisopropyl borate as the boron source provides good reactivity and ease of removal of by-products.

- The morpholine-4-carbonyl group introduction is typically achieved via amide bond formation using standard peptide coupling reagents or acid chlorides.

- Purification is commonly performed by column chromatography or preparative HPLC to achieve >98% purity.

- The boronic acid moiety is sensitive to oxidation and moisture, requiring careful handling and storage conditions.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Role | Typical Amounts/Equivalents | Notes |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Strong base for lithiation | 1.1-1.2 eq | Requires low temperature |

| Lithium diisopropylamide (LDA) | Alternative strong base | 1.1-1.2 eq | Used at ≤ -55 °C |

| Triisopropyl borate | Boron source | 1.2 eq | Reacts with aryllithium |

| Tetrahydrofuran (THF) | Solvent | - | Anhydrous, inert atmosphere |

| Morpholine-4-carbonyl chloride or acid | Amide formation precursor | Stoichiometric | Coupling reagent dependent |

| Coupling reagents (e.g., EEDQ) | Facilitate amide bond formation | Stoichiometric | Used in amide coupling |

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Scientific Research Applications

Organic Chemistry

In organic chemistry, (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid serves as a crucial reagent for synthesizing complex organic molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it valuable for creating biaryl compounds and other intricate structures.

Drug Development

The compound's boronic acid functionality allows it to interact with biological targets, making it significant in drug design:

- Boron-containing drugs : Research indicates that derivatives of boronic acids can be designed to target specific enzymes or receptors, potentially leading to new therapeutic agents.

- Quantitative Structure–Activity Relationship (QSAR) studies are often employed to predict the efficacy of compounds based on their structural characteristics.

Biological Studies

(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid can be used in interaction studies with biological macromolecules such as proteins and nucleic acids:

- Techniques like surface plasmon resonance and isothermal titration calorimetry are used to measure binding affinities and kinetics.

- These studies help elucidate the compound's mechanism of action at the molecular level, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the development of sensors and as a tool for studying enzyme mechanisms .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid

- CAS Number : 1092500-69-0

- Molecular Formula: C₁₁H₁₃BFNO₄

- Molecular Weight : 253.03 g/mol

- Storage Conditions : Store under inert atmosphere at 2–8°C .

Structural Features

The compound consists of a phenyl ring substituted with:

A fluorine atom at the 2-position .

A boronic acid (-B(OH)₂) group.

A morpholine-4-carbonyl group at the 4-position, which introduces a polar, heterocyclic amide moiety.

- Suzuki-Miyaura cross-coupling reactions (due to the boronic acid group) .

- Medicinal chemistry , where morpholine derivatives are common in kinase inhibitors and HDAC-targeting agents .

Structural and Functional Comparisons

Key Findings

Electronic Effects :

- The morpholine-4-carbonyl group in the target compound donates electron density via resonance, reducing the boronic acid's Lewis acidity compared to simpler fluorophenylboronic acids (e.g., 4-Fluorophenylboronic acid) . This may slow transmetalation in cross-coupling reactions but improve stability in aqueous media.

- Fluorine position (2- vs. 5-) impacts steric and electronic interactions. For example, 2-fluoro substitution directs coupling reactions to specific positions .

Biological Activity: Morpholine-containing analogs (e.g., HDAC inhibitors in ) show enhanced binding to enzymes due to hydrogen bonding with the morpholine oxygen. Piperazine/pyrrolidine derivatives (e.g., ) exhibit higher cell permeability than morpholine analogs, making them preferable in CNS drug development.

Solubility and Stability :

- The target compound’s morpholine group improves water solubility compared to lipophilic derivatives like (2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid .

- Boronic acids with methoxycarbonyl groups (e.g., [603122-84-5]) are prone to hydrolysis, whereas morpholine-4-carbonyl derivatives are more stable under physiological conditions .

Diagnostic Utility: Phenyl boronic acids (e.g., ) are used to detect beta-lactamase-producing bacteria. The target compound’s morpholine group may interfere with such assays due to steric hindrance .

Biological Activity

(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a boronic acid functional group, which is known for its ability to form covalent bonds with diols and other biological molecules, making it a valuable candidate in drug design and development.

Structural Characteristics

The molecular structure of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid includes:

- A phenyl ring substituted with a fluoro group.

- A morpholine moiety that enhances solubility and potential interactions with biological targets.

- A boronic acid functional group that facilitates specific interactions with biomolecules.

Biological Activities

Research indicates that (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, similar to other boronic acid derivatives. The mechanism is believed to involve cell cycle arrest and apoptosis induction in cancer cells, as observed in related studies on phenylboronic acids .

- Enzyme Inhibition : The compound's boronic acid functionality allows it to interact with enzymes, particularly those involved in cancer progression. For instance, it may act as an inhibitor of focal adhesion kinase (FAK), which is implicated in tumor growth and metastasis .

- Binding Affinity Studies : Quantitative structure–activity relationship (QSAR) studies have been employed to predict the efficacy of this compound based on its structural attributes. Techniques such as surface plasmon resonance and isothermal titration calorimetry are used to measure binding affinities with biological macromolecules like proteins and nucleic acids.

Comparative Analysis

To understand the unique properties of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid, it is useful to compare it with other structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Fluorophenylboronic Acid | Simple phenylboronic structure | Lacks morpholine moiety |

| 4-Methylphenylboronic Acid | Contains a methyl group on the phenyl ring | Different electronic properties |

| 3-Pyridylboronic Acid | Contains a pyridine ring | Exhibits different biological activity profiles |

The presence of the morpholine group in (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid enhances its solubility and interaction potential compared to these similar compounds.

The exact mechanisms by which (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid exerts its biological effects remain largely unexplored. However, its ability to form hydrogen bonds and engage in non-covalent interactions through the morpholine moiety suggests a multifaceted approach to modulating enzyme activity and receptor interactions .

Q & A

Q. What are the recommended safety protocols and handling precautions for (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity and a full-body chemical-resistant suit to prevent skin contact. Gloves should be removed using proper techniques (avoiding outer surface contact) and disposed of according to hazardous waste protocols .

- Respiratory Protection: Employ fume hoods or respirators with organic vapor cartridges when handling powdered forms to avoid inhalation risks .

- First Aid: In case of inhalation, move the individual to fresh air and administer artificial respiration if necessary. Contaminated clothing must be removed immediately, and affected skin areas washed with water for 15 minutes .

- Storage: Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar fluorophenylboronic acids .

Q. What spectroscopic techniques are optimal for characterizing (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can identify the morpholine carbonyl group (C=O stretch at ~1650–1700 cm⁻¹ in IR) and fluorine substitution patterns. ¹⁹F NMR is critical for confirming the fluorophenyl moiety .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected ~279.1 g/mol) and isotopic patterns for boron (¹⁰B/¹¹B) .

- X-ray Crystallography: Single-crystal analysis resolves stereoelectronic effects of the morpholine group on boronic acid geometry, though crystallization may require anhydrous conditions .

Advanced Research Questions

Q. How does the morpholine-4-carbonyl group influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing morpholine carbonyl group enhances the electrophilicity of the boronic acid, potentially accelerating transmetallation steps. Compare coupling rates with non-carbonyl analogs (e.g., 4-fluorophenylboronic acid) under identical Pd catalysis conditions .

- Steric Considerations: The morpholine moiety may impose steric hindrance, reducing coupling efficiency with bulky aryl halides. Optimize ligand choice (e.g., SPhos vs. XPhos) and solvent polarity (THF vs. DMF) to balance reactivity .

- Case Study: A 2022 study on 4-(methylthio)phenyl boronic acid demonstrated that oxidative coupling efficiency under electric potentials (100–200 mV) varies with substituent electronic profiles, suggesting similar methodologies could apply here .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated phenylboronic acid derivatives?

Methodological Answer:

- Data Normalization: Account for variations in assay conditions (e.g., pH, temperature) that affect boronic acid-carbohydrate binding kinetics. For example, glucose sensitivity in hydrogels depends on pH-dependent boronate ester formation .

- Comparative Analysis: Use structure-activity relationship (SAR) tables to contextualize discrepancies. For instance:

| Compound | Target Enzyme | IC₅₀ (µM) | Biological Activity |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Cancer-associated proteases | 10.0 | Antitumor |

| This compound (analog) | KYN-3-OHase | 12.5 | Neuroprotective |

Q. What strategies optimize the synthesis of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid?

Methodological Answer:

- Step 1: Intermediate Preparation

Synthesize 2-fluoro-4-(morpholine-4-carbonyl)benzene via Friedel-Crafts acylation using morpholine-4-carbonyl chloride and fluorobenzene derivatives. Monitor reaction progress by TLC (hexane:EtOAc = 3:1) . - Step 2: Boronation

Employ Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in anhydrous THF. Purify via column chromatography (silica gel, eluent gradient 5–20% MeOH in DCM) . - Yield Optimization:

Reduce side-product formation by maintaining reaction temperatures below 80°C and using degassed solvents to prevent boronic acid oxidation .

Data Contradiction Analysis

Q. Why do fluorinated phenylboronic acids exhibit conflicting solubility profiles in aqueous vs. organic solvents?

Methodological Answer:

- Hydrogen Bonding: The boronic acid group (-B(OH)₂) forms reversible bonds with water, enhancing aqueous solubility. However, the hydrophobic morpholine-4-carbonyl moiety increases organic solvent affinity (e.g., DCM or THF) .

- pH Dependency: Solubility peaks at pH 8–9 due to deprotonation of -B(OH)₂ to -B(OH)₃⁻. Below pH 7, reduced solubility may lead to precipitation, complicating biological assays .

- Mitigation: Use co-solvents (e.g., 10% DMSO in PBS) or PEG-based formulations to stabilize aqueous solutions for in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.